molecular formula C14H16N2O B14142358 N-(3-cyanophenyl)-2-cyclopentylacetamide CAS No. 879298-50-7

N-(3-cyanophenyl)-2-cyclopentylacetamide

Cat. No.: B14142358
CAS No.: 879298-50-7
M. Wt: 228.29 g/mol
InChI Key: NHCJNGAPMGVQTP-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-cyclopentylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group attached to a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-cyclopentylacetamide can be achieved through several methods. One common approach involves the reaction of 3-cyanophenylamine with cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-cyanophenyl)-2-cyclopentylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanophenyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a cyclopentyl group.

    N-(3-cyanophenyl)-2-methylacetamide: Similar structure but with a methyl group instead of a cyclopentyl group.

Uniqueness

N-(3-cyanophenyl)-2-cyclopentylacetamide is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

879298-50-7

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-cyclopentylacetamide

InChI

InChI=1S/C14H16N2O/c15-10-12-6-3-7-13(8-12)16-14(17)9-11-4-1-2-5-11/h3,6-8,11H,1-2,4-5,9H2,(H,16,17)

InChI Key

NHCJNGAPMGVQTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=CC(=C2)C#N

solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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